![molecular formula C12H12N2O4 B1447158 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile CAS No. 1527503-23-6](/img/structure/B1447158.png)
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile
Overview
Description
Preparation Methods
The synthesis of 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-5-methoxy-2-nitrobenzaldehyde and cyclobutanone.
Reaction Conditions: The key steps include the formation of a Schiff base intermediate, followed by cyclization to form the cyclobutane ring. The reaction conditions typically involve the use of a strong base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitro group to an amino group.
Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted phenyl derivatives.
Scientific Research Applications
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone and 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone share structural similarities.
Biological Activity
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile (CAS No. 1527503-23-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₂N₂O₄, with a molecular weight of approximately 248.24 g/mol. The compound features a cyclobutane ring, a nitrophenyl moiety, and hydroxyl and methoxy substituents, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂N₂O₄ |
Molecular Weight | 248.24 g/mol |
CAS Number | 1527503-23-6 |
Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group is significant for its reactivity and potential as a pharmacophore.
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : The hydroxyl group can contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Antitumor Potential : Research suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various derivatives of cyclobutanecarbonitriles, including the target compound. The results indicated that this compound demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid.
Study 2: Anti-inflammatory Mechanism
In vitro experiments were conducted using human macrophage cell lines to assess the anti-inflammatory effects of the compound. Results showed a reduction in the expression of inflammatory markers (TNF-alpha and IL-6) when treated with varying concentrations of the compound, suggesting a dose-dependent response.
Study 3: Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound were tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited IC50 values in the micromolar range, indicating promising antitumor activity.
Properties
IUPAC Name |
1-(4-hydroxy-5-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-11-5-8(12(7-13)3-2-4-12)9(14(16)17)6-10(11)15/h5-6,15H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLXURONCZIUIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2(CCC2)C#N)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183611 | |
Record name | 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1527503-23-6 | |
Record name | 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1527503-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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